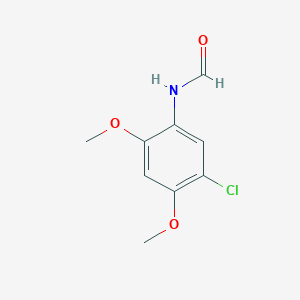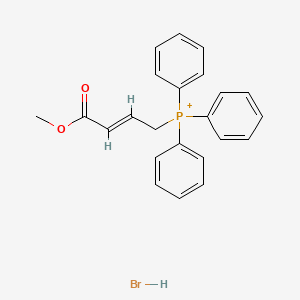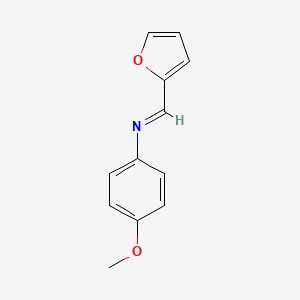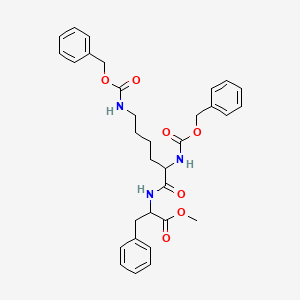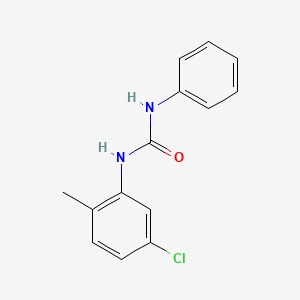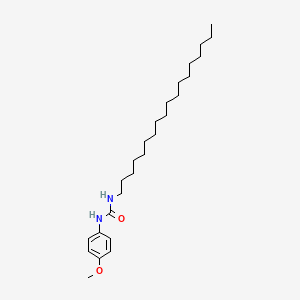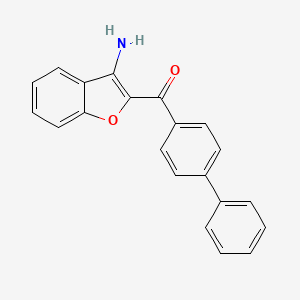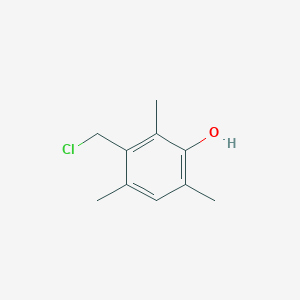
3-(Chloromethyl)-2,4,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2,4,6-trimethylphenol is an organic compound characterized by a chloromethyl group attached to a phenol ring substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,6-trimethylphenol typically involves the chloromethylation of 2,4,6-trimethylphenol. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include heating the mixture to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully controlled to optimize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The phenol ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of compounds like 3-(aminomethyl)-2,4,6-trimethylphenol.
Oxidation: Formation of 2,4,6-trimethylbenzoquinone.
Reduction: Formation of 2,4,6-trimethylphenol.
Applications De Recherche Scientifique
3-(Chloromethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins due to its reactive chloromethyl group
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylphenol involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-4,6-dimethylphenol: Similar structure but with fewer methyl groups, leading to different reactivity and applications.
3-(Chloromethyl)-2,4,6-trimethylbenzene: Lacks the hydroxyl group, resulting in different chemical properties and uses.
Uniqueness
3-(Chloromethyl)-2,4,6-trimethylphenol is unique due to the combination of the chloromethyl group and the phenol ring with three methyl groups. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
99187-90-3 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-(chloromethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6-4-7(2)10(12)8(3)9(6)5-11/h4,12H,5H2,1-3H3 |
Clé InChI |
VBICPCDXWOGCSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CCl)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


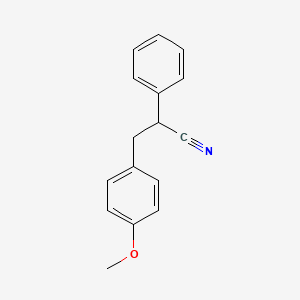
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)
